molecular formula C14H11ClF3N3O3S B215146 N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamide

N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamide

カタログ番号 B215146
分子量: 393.8 g/mol
InChIキー: OVXQPMKVGPFVBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamide, also known as N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(N-acetylsulfamoyl)pyridine-3-carboxamide, is a chemical compound with potential applications in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key regulator of B cell signaling and has been implicated in the development of various autoimmune diseases and cancers. TAK-659 has shown promise as a potential therapeutic agent for the treatment of these diseases and has been the subject of extensive research in recent years.

作用機序

TAK-659 works by inhibiting the activity of BTK, a key regulator of B cell signaling. BTK is involved in the activation and proliferation of B cells, which play a critical role in the immune response. By inhibiting BTK, TAK-659 can reduce the activity of B cells and modulate the immune response. This mechanism of action has been shown to be effective in the treatment of autoimmune diseases and certain cancers.
Biochemical and Physiological Effects
The biochemical and physiological effects of TAK-659 have been extensively studied in vitro and in vivo. In vitro studies have shown that TAK-659 inhibits the activity of BTK in a dose-dependent manner, with an IC50 of approximately 0.85 nM. In vivo studies have shown that TAK-659 can reduce the activity of B cells and modulate the immune response. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, with high purity and yield. TAK-659 has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, there are also some limitations to the use of TAK-659 in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, TAK-659 is a highly potent inhibitor of BTK, which may limit its use in certain experiments where partial inhibition of BTK is desired.

将来の方向性

There are several future directions for research on TAK-659. One area of focus is the development of TAK-659 as a therapeutic agent for the treatment of autoimmune diseases and cancers. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these indications. Another area of focus is the development of TAK-659 as a tool for studying the role of BTK in the immune system. TAK-659 can be used to selectively inhibit BTK activity and study its effects on B cell signaling and the immune response. Finally, there is potential for the development of new compounds based on the structure of TAK-659 with improved pharmacokinetic properties and selectivity for BTK.

合成法

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chloro-3-(trifluoromethyl)aniline with acetic anhydride to form N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamideacetyl-4-chloro-3-(trifluoromethyl)aniline. This intermediate is then reacted with 3-pyridinesulfonamide to form the final product, TAK-659. The synthesis process has been optimized to yield high purity and yield of the compound.

科学的研究の応用

TAK-659 has been extensively studied for its potential applications in scientific research. As a potent inhibitor of BTK, TAK-659 has been shown to have therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. BTK is also involved in the development of certain cancers, and TAK-659 has shown promise as a potential anticancer agent. In addition, TAK-659 has been studied for its potential to modulate the immune system and enhance the efficacy of immunotherapy.

特性

製品名

N-acetyl-2-[4-chloro-3-(trifluoromethyl)anilino]-3-pyridinesulfonamide

分子式

C14H11ClF3N3O3S

分子量

393.8 g/mol

IUPAC名

N-[2-[4-chloro-3-(trifluoromethyl)anilino]pyridin-3-yl]sulfonylacetamide

InChI

InChI=1S/C14H11ClF3N3O3S/c1-8(22)21-25(23,24)12-3-2-6-19-13(12)20-9-4-5-11(15)10(7-9)14(16,17)18/h2-7H,1H3,(H,19,20)(H,21,22)

InChIキー

OVXQPMKVGPFVBW-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)C(F)(F)F

正規SMILES

CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。